molecular formula C9H11N3O2 B8649916 Methyl 3-amino-6-cyclopropylpyrazine-2-carboxylate

Methyl 3-amino-6-cyclopropylpyrazine-2-carboxylate

Cat. No.: B8649916
M. Wt: 193.20 g/mol
InChI Key: LMCJMXAMNVRKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-6-cyclopropylpyrazine-2-carboxylate is a useful research compound. Its molecular formula is C9H11N3O2 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 3-amino-6-cyclopropylpyrazine-2-carboxylate

InChI

InChI=1S/C9H11N3O2/c1-14-9(13)7-8(10)11-4-6(12-7)5-2-3-5/h4-5H,2-3H2,1H3,(H2,10,11)

InChI Key

LMCJMXAMNVRKHV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CN=C1N)C2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 3-amino-6-bromopyrazine-2-carboxylic acid methyl ester (17.8 g, 76.7 mmol), cyclopropylboronic acid (8.57 g, 99.7 mmol), potassium phosphate (57.0 g, 268 mmol) and tricyclohexylphosphine (2.15 g, 7.67 mmol) in toluene (445 ml) and water (22 ml) was added palladium(II) acetate (0.86 g, 3.84 mmol). The reaction mixture was heated to 100° C. and stirred for 20 h. Water (200 ml) was added, the organic layer was washed with water and brine and the aqueous layer was back-extracted with ethyl acetate. The combined organic phases were dried and the solvent was evaporated. The product was obtained after silica gel chromatography using a heptane/ethyl acetate gradient as yellow solid (1.69 g, 11.4%).
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
8.57 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
445 mL
Type
solvent
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
0.86 g
Type
catalyst
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
heptane ethyl acetate
Quantity
1.69 g
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.